3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride
Description
3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
CAS No. |
62230-80-2 |
|---|---|
Molecular Formula |
C10H12ClNO |
Molecular Weight |
197.66 g/mol |
IUPAC Name |
3-methyl-6,7-dihydro-5H-quinolin-8-one;hydrochloride |
InChI |
InChI=1S/C10H11NO.ClH/c1-7-5-8-3-2-4-9(12)10(8)11-6-7;/h5-6H,2-4H2,1H3;1H |
InChI Key |
SEROISSVMNNCSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=O)CCC2)N=C1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-2-aminobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family.
2-Methylquinoline: A methylated derivative of quinoline.
6,7-Dihydroquinoline: A reduced form of quinoline.
Uniqueness
3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride is unique due to its specific structure, which combines a methyl group and a dihydroquinoline ring with a hydrochloride salt. This unique structure may confer specific biological activities and chemical properties that distinguish it from other quinoline derivatives.
Biological Activity
3-Methyl-6,7-dihydroquinolin-8(5H)-one hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications.
- CAS Number : 62230-80-2
- Molecular Formula : C10H12ClNO
- Molecular Weight : 197.66 g/mol
- IUPAC Name : 3-methyl-6,7-dihydro-5H-quinolin-8-one; hydrochloride
- Canonical SMILES : CC1=CC2=C(C(=O)CCC2)N=C1.Cl
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied against various bacterial strains and fungi, demonstrating effectiveness comparable to standard antimicrobial agents. The compound's mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Antiviral Activity
The compound has also shown potential antiviral effects. Studies suggest it may inhibit viral replication by interfering with viral enzymes or host cell receptors, although specific mechanisms remain to be fully elucidated.
Anticancer Properties
This compound has been investigated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth. The compound appears to modulate several signaling pathways involved in cell proliferation and survival, including the inhibition of the AKT/mTOR pathway.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in critical metabolic processes.
- Receptor Binding : The compound can bind to cellular receptors, altering signal transduction pathways.
- DNA Interaction : Preliminary studies suggest potential interactions with DNA, leading to alterations in gene expression.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
-
Antimicrobial Study :
- A study conducted on various bacterial strains showed that the compound had minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as an alternative antimicrobial agent .
- Anticancer Research :
- Antiviral Evaluation :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Antimicrobial, Antiviral, Anticancer | 5 - 15 | Enzyme inhibition, receptor binding |
| Quinoline Derivative A | Antimicrobial | 20 | Membrane disruption |
| Quinoline Derivative B | Anticancer | 10 | DNA intercalation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
